molecular formula C6H7ClO3 B13802007 (2S,4R)-4-Methyl-5-oxooxolane-2-carbonyl chloride CAS No. 88218-40-0

(2S,4R)-4-Methyl-5-oxooxolane-2-carbonyl chloride

Cat. No.: B13802007
CAS No.: 88218-40-0
M. Wt: 162.57 g/mol
InChI Key: KVZDTRRRPHIKLZ-DMTCNVIQSA-N
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Description

2-Furancarbonyl chloride, tetrahydro-4-methyl-5-oxo-, (2s-trans)-(9ci) is a chemical compound used primarily in medicinal chemistry. It is known for its unique structure, which includes a furan ring and a carbonyl chloride group. This compound is often utilized in the synthesis of various pharmaceuticals and organic compounds due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Furancarbonyl chloride, tetrahydro-4-methyl-5-oxo-, (2s-trans)-(9ci) typically involves the reaction of tetrahydrofuran derivatives with chlorinating agents. One common method includes the use of thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2) under controlled conditions to introduce the carbonyl chloride group into the furan ring. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reagent concentration, which are crucial for the efficient synthesis of 2-Furancarbonyl chloride, tetrahydro-4-methyl-5-oxo-, (2s-trans)-(9ci).

Chemical Reactions Analysis

Types of Reactions

2-Furancarbonyl chloride, tetrahydro-4-methyl-5-oxo-, (2s-trans)-(9ci) undergoes various chemical reactions, including:

    Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.

    Reduction Reactions: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation Reactions: Oxidation of the furan ring can be achieved using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Substitution: Reagents like amines, alcohols, and thiols; conditions include mild heating and the presence of a base such as pyridine.

    Reduction: Reagents like LiAlH4 or NaBH4; conditions include anhydrous solvents and low temperatures.

    Oxidation: Reagents like KMnO4 or CrO3; conditions include acidic or basic environments and controlled temperatures.

Major Products

    Amides, Esters, and Thioesters: Formed from substitution reactions.

    Alcohols: Formed from reduction reactions.

    Oxidized Furans: Formed from oxidation reactions.

Scientific Research Applications

2-Furancarbonyl chloride, tetrahydro-4-methyl-5-oxo-, (2s-trans)-(9ci) has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

    Medicine: Utilized in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: Applied in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2-Furancarbonyl chloride, tetrahydro-4-methyl-5-oxo-, (2s-trans)-(9ci) involves its reactivity with nucleophiles, leading to the formation of various derivatives. These derivatives can interact with biological targets, such as enzymes and receptors, by forming covalent bonds or through non-covalent interactions. The specific pathways and molecular targets depend on the nature of the derivative formed and its intended application.

Comparison with Similar Compounds

Similar Compounds

    2-Furancarboxylic acid: Similar structure but lacks the carbonyl chloride group.

    2-Furancarbonyl bromide: Similar structure but contains a bromine atom instead of chlorine.

    Tetrahydro-2-furanone: Similar structure but lacks the carbonyl chloride group and has a different oxidation state.

Uniqueness

2-Furancarbonyl chloride, tetrahydro-4-methyl-5-oxo-, (2s-trans)-(9ci) is unique due to its combination of a furan ring and a carbonyl chloride group, which imparts distinct reactivity and versatility in chemical synthesis. This makes it a valuable intermediate in the preparation of a wide range of organic compounds and pharmaceuticals.

Properties

CAS No.

88218-40-0

Molecular Formula

C6H7ClO3

Molecular Weight

162.57 g/mol

IUPAC Name

(2S,4R)-4-methyl-5-oxooxolane-2-carbonyl chloride

InChI

InChI=1S/C6H7ClO3/c1-3-2-4(5(7)8)10-6(3)9/h3-4H,2H2,1H3/t3-,4+/m1/s1

InChI Key

KVZDTRRRPHIKLZ-DMTCNVIQSA-N

Isomeric SMILES

C[C@@H]1C[C@H](OC1=O)C(=O)Cl

Canonical SMILES

CC1CC(OC1=O)C(=O)Cl

Origin of Product

United States

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